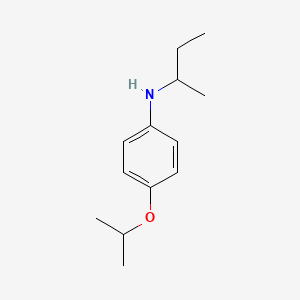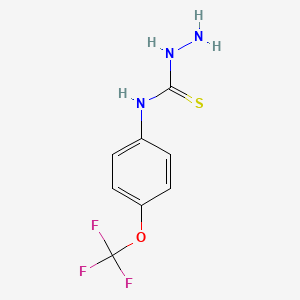![molecular formula C24H20N4O2S B12127783 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127783.png)
3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: is a chemical compound with the following properties:
Molecular Formula: C23H19N5O2S2
Average Mass: 461.559 Da
Monoisotopic Mass: 461.098022 Da
ChemSpider ID: 4624761
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between a sulfonyl chloride and an amine, followed by cyclization. The choice of reagents and conditions may vary, but the overall strategy remains consistent.
Industrial Production: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. These may involve continuous flow processes, solid-phase synthesis, or other efficient techniques.
Chemical Reactions Analysis
Reaction Types:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Exhibits nucleophilic substitution reactions at suitable positions.
Reduction: Can be reduced to corresponding amines or other derivatives.
Sulfonyl Chlorides: Used for sulfonylation.
Amines: React with sulfonyl chlorides to form the target compound.
Cyclization Conditions: Promote the formation of the pyrroloquinoxaline ring system.
Major Products: The major product is the desired compound itself, with the sulfonyl and pyrroloquinoxaline moieties intact.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorescent Probes: Modified derivatives may serve as fluorescent probes for biological studies.
Biological Activity: Investigated for potential pharmacological effects.
Drug Development: May be a lead compound for drug discovery.
Materials Science:
Mechanism of Action
The exact mechanism of action is context-dependent and requires further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine stands out due to its unique combination of structural features.
Similar Compounds:- Other analogs with varying substitutions and modifications.
3-[(3,4-Dimethylphenyl)sulfonyl]-1-[(E)-(1H-indol-3-ylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: A structurally related compound with an indole substituent .
Properties
Molecular Formula |
C24H20N4O2S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H20N4O2S/c1-15-12-13-18(14-16(15)2)31(29,30)22-21-24(27-20-11-7-6-10-19(20)26-21)28(23(22)25)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3 |
InChI Key |
BUKNJEFSAIALRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12127737.png)
![4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B12127738.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide](/img/structure/B12127753.png)



![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12127785.png)
![2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127786.png)
